molecular formula C8H8O2S B1340581 (2H-1,3-Benzodioxol-5-yl)methanethiol CAS No. 34817-07-7

(2H-1,3-Benzodioxol-5-yl)methanethiol

Cat. No.: B1340581
CAS No.: 34817-07-7
M. Wt: 168.21 g/mol
InChI Key: IUDHVNFWLPCUAZ-UHFFFAOYSA-N
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Description

(2H-1,3-Benzodioxol-5-yl)methanethiol, also known as 3,4-methylenedioxyphenylmethanethiol, is a specialized benzodioxole-bearing thiol of significant interest in chemical synthesis and neuroscience research. This compound serves as a critical precursor in the synthesis of more complex molecules, particularly those with psychoactive properties, such as certain benzodioxolylalkylamine derivatives. Its research value lies in its role as a key intermediate for investigating structure-activity relationships (SAR) of compounds that interact with monoaminergic systems, including serotonin and dopamine transporters and receptors. The mechanism of action for the thiol itself is not direct, but it enables the construction of compounds that often act as releasers or reuptake inhibitors of these neurotransmitters. As a building block, it is invaluable for producing ligands used in pharmacological assays and neurochemical studies aimed at understanding neurotransmitter dynamics and receptor function. Researchers utilize this compound under strictly controlled laboratory conditions to develop and study novel chemical entities for potential scientific and therapeutic applications. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1,3-benzodioxol-5-ylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c11-4-6-1-2-7-8(3-6)10-5-9-7/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDHVNFWLPCUAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562340
Record name (2H-1,3-Benzodioxol-5-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34817-07-7
Record name (2H-1,3-Benzodioxol-5-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiourea Route via Safrole

One of the most established synthetic routes involves the reaction of safrole (a benzodioxole-containing allylbenzene) with thiourea, followed by hydrolysis to yield this compound. This method is widely used due to the availability of safrole and the relatively straightforward reaction conditions.

  • Reaction Conditions:

    • Solvent: Ethanol or methanol
    • Heating: Reflux conditions for several hours
    • Post-reaction: Hydrolysis step to convert the intermediate isothiouronium salt to the free thiol
  • Mechanism:

    • Nucleophilic attack of thiourea on the allylic position of safrole
    • Formation of an isothiouronium intermediate
    • Hydrolysis under acidic or basic conditions to liberate the thiol
  • Advantages:

    • Good selectivity for the thiol group
    • Moderate to high yields reported in literature
  • Limitations:

    • Requires careful control of reaction time and temperature to avoid side reactions
    • Use of thiourea necessitates proper handling due to toxicity

Base-Catalyzed Substitution Reactions

Alternative methods involve base-catalyzed substitution reactions where benzodioxole derivatives bearing a suitable leaving group (e.g., halides) react with thiol sources or thiolate ions.

  • Typical Procedure:

    • Starting material: 5-halobenzodioxole derivatives
    • Base: Sodium hydride or potassium carbonate
    • Thiol source: Hydrogen sulfide or thiourea derivatives
    • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
    • Temperature: Room temperature to mild heating
  • Outcome:

    • Formation of this compound via nucleophilic substitution
    • Purification by column chromatography or distillation
  • Research Findings:

    • Yields vary depending on the leaving group and reaction conditions, typically ranging from 50% to 80%
    • Reaction times are generally shorter than the thiourea method

Microwave-Assisted and Solvent-Free Methods

Recent advances in synthetic chemistry have introduced microwave-assisted synthesis and solvent-free conditions to improve reaction efficiency and environmental impact.

  • Microwave-Assisted Synthesis:

    • Accelerates reaction rates by rapid heating
    • Can be applied to thiourea-based or substitution reactions
    • Reported to reduce reaction times from hours to minutes
  • Solvent-Free Methods:

    • Avoid use of organic solvents, reducing waste
    • Often combined with solid-supported catalysts or reagents
    • Potential for higher yields and cleaner products
  • Research Status:

    • These methods are emerging and require further optimization for this compound specifically

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Key Reagents/Conditions Yield Range (%) Advantages Limitations
Thiourea Route via Safrole Safrole, Thiourea Ethanol/methanol, reflux, hydrolysis 60–85 Good selectivity, moderate yield Toxic reagents, longer reaction time
Base-Catalyzed Substitution 5-Halobenzodioxole, NaH THF or DMF, room temp to mild heat 50–80 Shorter reaction time, cleaner Requires halogenated precursors
Industrial Vapor Phase Catalysis Alcohols, H2S K2CO3/Al2O3 catalyst, 470 °C High (for simple thiols) Scalable, continuous process High temp unsuitable for benzodioxole
Microwave-Assisted Synthesis Safrole or derivatives Microwave irradiation, solvent-free or solvent Not fully established Rapid, eco-friendly Needs further development

Research Findings and Notes

  • The thiourea method remains the most documented and reliable for laboratory-scale synthesis of this compound, balancing yield and operational simplicity.

  • Base-catalyzed substitution offers a versatile alternative, especially when halogenated benzodioxole precursors are available, allowing for milder conditions and potentially higher purity.

  • Industrial catalytic methods for methanethiol production provide a conceptual framework but require adaptation for complex aromatic thiols due to thermal sensitivity.

  • Emerging green chemistry approaches such as microwave-assisted and solvent-free syntheses show promise for future scalable and sustainable production.

  • Purification typically involves distillation under reduced pressure or chromatographic techniques to isolate the thiol from side products and unreacted materials.

Chemical Reactions Analysis

Types of Reactions

(2H-1,3-Benzodioxol-5-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Thioethers.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (2H-1,3-Benzodioxol-5-yl)methanethiol serves as a building block for the synthesis of complex organic molecules. Its unique reactivity allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

The compound is studied for its potential biological activities including:

  • Antioxidant Properties : Research indicates that similar compounds exhibit antioxidant activity, which can be beneficial in combating oxidative stress-related diseases. The benzodioxole ring is often associated with such activities.
  • Anti-inflammatory Effects : Studies have shown that this compound may inhibit cyclooxygenase (COX) enzymes critical in inflammatory processes. By modulating COX activity, it could serve as a therapeutic agent for pain management and inflammation reduction .
  • Antibacterial Activity : The structural characteristics suggest potential antibacterial properties. Similar benzodioxole derivatives have demonstrated effectiveness against various bacterial strains.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic properties :

  • Drug Development : It serves as a precursor for synthesizing pharmaceuticals aimed at treating inflammation and oxidative stress-related conditions.
  • Molecular Docking Studies : Interaction studies indicate effective binding with cyclooxygenase enzymes and other proteins involved in inflammatory pathways, underscoring its potential therapeutic applications in treating inflammatory diseases .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new products in various sectors.

Case Study 1: Antioxidant Activity

A study demonstrated that derivatives of this compound exhibited significant antioxidant activity through scavenging free radicals. This property suggests potential applications in formulations aimed at preventing oxidative damage in biological systems.

Case Study 2: Anti-inflammatory Research

Research involving the inhibition of COX enzymes showed that this compound could reduce inflammation markers significantly in vitro. This finding supports the compound's potential use as an anti-inflammatory agent in clinical settings .

Mechanism of Action

The mechanism of action of (2H-1,3-Benzodioxol-5-yl)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This compound may also participate in redox reactions, affecting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares (2H-1,3-Benzodioxol-5-yl)methanethiol with four related compounds, emphasizing key structural and functional differences:

Compound Name Molecular Formula Functional Groups Key Structural Features
This compound C₈H₈O₂S Benzodioxol, Thiol (-SH) - Thiol group at C5 position
- Planar benzodioxole ring with puckering
2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole C₁₄H₉NO₂S Benzodioxol, Benzothiazole - Benzothiazole fused ring
- Dihedral angle of 7.1° between aromatic systems
Eutylone (1-(2H-1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one) C₁₂H₁₅NO₃ Benzodioxol, Ketone, Amine - β-keto-amine structure
- Psychoactive properties
3-Methoxy-5-methylbenzenethiol C₈H₁₀OS Methoxy (-OCH₃), Thiol (-SH) - Electron-donating methoxy group
- Methyl substitution enhances steric hindrance

Crystallographic and Conformational Differences

  • This compound : The benzodioxole ring adopts a puckered conformation due to the methylenedioxy group, as described by Cremer and Pople’s ring puckering coordinates . This puckering may influence intermolecular interactions, such as S···S contacts (observed in analogues like benzothiazole derivatives ).
  • Benzothiazole Analogue : The fused benzothiazole ring in 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole creates a planar system with π-π stacking (centroid distances: 3.705–3.752 Å) and short S···S contacts (3.485 Å), stabilizing its crystal packing .
  • Eutylone : The β-keto-amine structure enables hydrogen bonding with adjacent molecules, while the benzodioxol group contributes to lipophilicity, critical for blood-brain barrier penetration in psychoactive compounds .

Reactivity and Pharmacological Implications

  • Thiol vs. Benzothiazole : The free thiol group in this compound is highly reactive, prone to oxidation (forming disulfides) or metal coordination. In contrast, the benzothiazole sulfur is part of an aromatic system, limiting its redox activity but enabling intercalation with biological targets (e.g., DNA in antitumor agents) .
  • Electronic Effects : The benzodioxol group’s electron-withdrawing nature increases the acidity of the thiol proton (pKa ~8–10) compared to 3-methoxy-5-methylbenzenethiol (pKa ~10–12), where the methoxy group donates electrons .
  • Biological Activity: While benzothiazole derivatives exhibit antitumor and antimicrobial activity , eutylone’s β-keto-amine structure mimics cathinones, acting as a dopamine-norepinephrine reuptake inhibitor . The thiol group in the target compound may confer antioxidant properties or modulate enzyme activity via cysteine residue interactions.

Biological Activity

(2H-1,3-Benzodioxol-5-yl)methanethiol, a sulfur-containing organic compound, has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety and a methanethiol group , which contributes to its distinct chemical properties. Its molecular formula is C₉H₁₀O₂S, with a molecular weight of approximately 168.21 g/mol. The presence of the thiol group (-CH₂-SH) allows for significant reactivity in biochemical contexts, particularly in enzyme interactions and redox reactions.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activity , which can be beneficial in combating oxidative stress-related diseases. The benzodioxole ring is often associated with such activities, suggesting potential therapeutic applications in oxidative damage prevention.

Anti-inflammatory Effects

Studies have shown that this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. By modulating COX activity, this compound could potentially serve as a therapeutic agent for pain management and inflammation reduction.

Antibacterial Activity

The compound's structural characteristics suggest potential antibacterial properties . Similar benzodioxole derivatives have demonstrated effectiveness against various bacterial strains, indicating that this compound may also possess this capability.

The mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors. The thiol group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, it may participate in redox reactions that affect cellular signaling pathways.

Synthesis Methods

Several methods have been documented for synthesizing this compound:

  • Base-Catalyzed Reactions : Utilizing specific bases to facilitate the reaction between benzodioxole derivatives and thiols.
  • Solvent-Free Methods : Recent advancements emphasize solvent-free conditions to enhance yield and reduce environmental impact.
  • Microwave-Assisted Synthesis : This method accelerates the reaction time and improves efficiency through microwave irradiation.

Case Study 1: Antineoplastic Activity

In a study exploring the antineoplastic properties of amuvatinib derivatives including this compound, researchers found that it exhibited selective toxicity towards cancer cells under glucose starvation conditions. The compound significantly reduced mitochondrial membrane potential in treated cells, indicating its potential as a mitochondrial toxin .

Case Study 2: Enzyme Interaction Studies

Molecular docking studies have shown that this compound interacts effectively with COX enzymes. These interactions underscore its potential therapeutic applications in treating inflammatory diseases by inhibiting these critical pathways.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
3,4-MethylenedioxyphenylmethanethiolContains a methylenedioxy groupEnhanced solubility and stability
2H-Chromen-4-ylmethanethiolChromene backbone instead of benzodioxoleExhibits different biological activity
6-(Thiophen-2-yl)-2H-benzodioxoleThiophene ring substitutionPotentially increased electronic properties
3-(4-Hydroxyphenyl)benzodioxoleHydroxy substitution on the phenyl ringIncreased reactivity towards electrophiles

This table illustrates the unique positioning of this compound within a broader class of biologically active molecules while showcasing its distinct chemical reactivity due to the thiol group.

Q & A

Basic Questions

Q. What synthetic routes are recommended for (2H-1,3-Benzodioxol-5-yl)methanethiol, and what parameters critically influence yield and purity?

  • Methodological Answer : The synthesis typically involves introducing the thiol group via nucleophilic substitution or reduction of disulfide precursors. Key parameters include reaction temperature (optimized between 0–5°C to minimize oxidation), use of protecting groups (e.g., trityl for thiol stability), and purification via column chromatography under inert conditions (e.g., nitrogen atmosphere). Recrystallization in aprotic solvents (e.g., dichloromethane/hexane) enhances purity .

Q. How can the structure of this compound be confirmed using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with a Bruker APEXII CCD diffractometer is widely used. Data processing via SHELXS-97 (for structure solution) and SHELXL-97 (for refinement) ensures accurate determination of bond lengths, angles, and torsion angles. Validation tools like PLATON check for structural consistency, with acceptable R-factors < 0.05 for high confidence .

Q. What spectroscopic methods reliably characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.7–7.1 ppm for benzodioxole) and thiol protons (δ 1.5–2.5 ppm, often broad due to exchange).
  • FT-IR : Confirm S–H stretching (~2550 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹).
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺, with fragmentation patterns validating the benzodioxole-thiol linkage .

Q. What are the key challenges in purifying this compound, and how can they be mitigated?

  • Methodological Answer : Thiol oxidation to disulfides is a major issue. Mitigation includes:

  • Conducting reactions under nitrogen/argon.
  • Adding antioxidants (e.g., BHT) during chromatography.
  • Storing products at -20°C in amber vials with desiccants .

Advanced Research Questions

Q. What strategies resolve contradictions between computational and experimental conformational data for this compound?

  • Methodological Answer : Compare density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with SCXRD-derived torsion angles. Use ORTEP-III (with GUI) to visualize discrepancies in dihedral angles (e.g., benzodioxole vs. thiol orientation). Adjust computational models by incorporating solvent effects (PCM) or dispersion corrections (D3-BJ) .

Q. How does the electronic environment of the thiol group influence reactivity in nucleophilic reactions?

  • Methodological Answer : The benzodioxole ring’s electron-donating methylenedioxy group enhances thiolate nucleophilicity. Use Hammett σ constants to quantify electronic effects. Kinetic studies (e.g., SN2 reactions with alkyl halides) under varying pH (thiol vs. thiolate) reveal rate enhancements in basic conditions (pH > 10) .

Q. What role does the benzodioxole ring play in stabilizing the compound’s structure across solvent systems?

  • Methodological Answer : SCXRD data show π-π stacking (3.7 Å interplanar distance) and C–H⋯S interactions in the solid state. In solution, dynamic light scattering (DLS) and molecular dynamics (MD) simulations assess solvation effects. Polar aprotic solvents (e.g., DMSO) stabilize the thiol via hydrogen bonding, while nonpolar solvents favor aggregation .

Q. How can the compound’s potential as a pharmacophore be evaluated in enzyme inhibition studies?

  • Methodological Answer :

  • In vitro assays : Test against targets like 5-lipoxygenase (5-LOX) or Sigma1 receptors using fluorescence-based activity screens.
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes, focusing on thiol interactions with catalytic cysteine residues.
  • SAR studies : Modify the thiol or benzodioxole substituents to optimize IC₅₀ values .

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